1,3-Benzenediamine, N-(2-chloro-9-(phenylmethyl)-9H-purin-6-yl)-
Description
IUPAC Nomenclature and Molecular Formula
The systematic naming of this compound follows the International Union of Pure and Applied Chemistry (IUPAC) guidelines. Its full IUPAC designation is 3-N-(9-benzyl-2-chloropurin-6-yl)benzene-1,3-diamine , which reflects its hybrid structure combining a benzenediamine moiety and a substituted purine ring. The molecular formula, C₁₈H₁₅ClN₆ , corresponds to a molecular weight of 350.8 g/mol .
Structural Breakdown:
- Purine Core : The purine ring system (C₅H₄N₄) is substituted at position 6 with a chlorine atom and at position 9 with a benzyl group (C₆H₅CH₂).
- Benzenediamine Backbone : A benzene ring (C₆H₆) with amino groups (-NH₂) at positions 1 and 3. The amino group at position 3 is further substituted with the purine derivative.
Synonyms and Identifiers:
- CAS Registry Number : 125802-64-4
- ChEMBL ID : CHEMBL29561
- SMILES Notation : C1=CC=C(C=C1)CN2C=NC3=C(N=C(N=C32)Cl)NC4=CC=CC(=C4)N
This nomenclature emphasizes the connectivity between the purine and benzenediamine components, critical for understanding its chemical reactivity and interactions.
Crystallographic Analysis and Conformational Studies
Crystallographic Features
While direct crystallographic data for 1,3-Benzenediamine, N-(2-chloro-9-(phenylmethyl)-9H-purin-6-yl)- are limited, insights can be drawn from related purine and benzyl-substituted compounds. For instance, the structurally analogous 9-benzyl-6-chloro-9H-purine (CAS 1928-76-3) exhibits a planar purine ring system with a benzyl group adopting a staggered conformation relative to the heterocycle. Computational studies using methods such as B3LYP/6-31G(d) suggest that staggered conformations minimize steric clashes between substituents.
Key Observations from Related Systems:
- Benzyl Group Orientation : In compounds with benzyl substituents, the phenyl ring often adopts positions that avoid steric hindrance with adjacent functional groups. For example, in imidazolidinone derivatives, the benzyl group preferentially occupies a synclinal conformation above the heterocycle.
- Intermolecular Interactions : Halogen atoms (e.g., chlorine) participate in weak hydrogen bonds and van der Waals interactions, influencing crystal packing.
Conformational Flexibility
The compound’s conformational landscape is shaped by:
- Rotation around the C–N bond linking the purine and benzenediamine moieties.
- Torsional angles within the benzyl group, which may adopt staggered (A/B) or eclipsed (C) conformations depending on substituent effects.
A qualitative analysis of similar systems suggests that the eclipsed conformation (energy ~1.3 kcal/mol higher than staggered forms) may transiently exist in solution but is less prevalent in crystalline states.
Comparative Analysis with Related Purine-Benzenediamine Derivatives
Structural and Functional Comparisons
The integration of benzenediamine and purine motifs distinguishes this compound from simpler derivatives. Below is a comparative analysis with key analogues:
Key Differences:
- Substituent Complexity : The presence of a benzenediamine group introduces additional hydrogen-bonding sites, enhancing potential interactions with biological targets compared to simpler purines.
- Chlorine Position : The chlorine atom at position 2 of the purine ring may influence electronic properties, altering binding affinities in kinase inhibition.
Reactivity Trends
- Nucleophilic Substitution : The chlorine atom at position 2 is susceptible to displacement by nucleophiles (e.g., amines), a reactivity shared with 9-benzyl-6-chloro-9H-purine.
- Amino Group Participation : The benzenediamine’s amino groups can act as ligands in metal coordination or participate in Schiff base formation, a feature absent in non-diamine purines.
Properties
CAS No. |
125802-64-4 |
|---|---|
Molecular Formula |
C18H15ClN6 |
Molecular Weight |
350.8 g/mol |
IUPAC Name |
3-N-(9-benzyl-2-chloropurin-6-yl)benzene-1,3-diamine |
InChI |
InChI=1S/C18H15ClN6/c19-18-23-16(22-14-8-4-7-13(20)9-14)15-17(24-18)25(11-21-15)10-12-5-2-1-3-6-12/h1-9,11H,10,20H2,(H,22,23,24) |
InChI Key |
ISCKRRPGGHHBNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC3=C(N=C(N=C32)Cl)NC4=CC=CC(=C4)N |
Origin of Product |
United States |
Preparation Methods
Synthesis via Zincke Salt Intermediates
The most prominent and documented method for preparing N-substituted purine derivatives such as 1,3-Benzenediamine, N-(2-chloro-9-(phenylmethyl)-9H-purin-6-yl)- involves the use of Zincke-type salts. These salts are N-heteroaryl substituted pyridinium salts that react with primary amines to form N-substituted pyridinium or purine derivatives.
- Formation of Zincke Salt: A 6-chloro purine derivative (e.g., 2-amino-6-chloropurine) is reacted with a pyridinium compound to form a 1-(purin-6-yl)pyridinium salt.
- Nucleophilic substitution with primary amine: The Zincke salt is then reacted with a primary amine, such as 1,3-benzenediamine, which induces ring opening and closing, incorporating the amine nitrogen into the purine structure, yielding the N-substituted purine derivative.
This method is advantageous due to:
- High selectivity for N-substitution at the purine C6 position.
- Mild reaction conditions.
- The ability to remove by-products such as 2,6-diaminopurine by pH adjustment and filtration.
Direct Nucleophilic Aromatic Substitution on 2-Chloro-9-benzylpurine
An alternative approach involves direct nucleophilic aromatic substitution (SNAr) on 2-chloro-9-benzylpurine derivatives with 1,3-benzenediamine as the nucleophile.
- The chlorine at the 2-position of the purine ring is activated for substitution due to the electron-deficient nature of the purine ring.
- The primary amine group of 1,3-benzenediamine attacks the C6 position, displacing the chlorine atom.
- This reaction is typically performed under heating in polar aprotic solvents such as N,N-dimethylacetamide or dimethylformamide.
- Bases like sodium carbonate or cesium carbonate are used to deprotonate the amine and facilitate nucleophilic attack.
Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig Amination)
Though less directly reported for this exact compound, palladium-catalyzed amination reactions are a common method for forming C-N bonds in purine derivatives.
- Starting from 2-chloro-9-benzylpurine, palladium catalysts such as tetrakis(triphenylphosphine)palladium(0) can catalyze the coupling with 1,3-benzenediamine.
- The reaction is conducted in solvents like 1,4-dioxane with bases such as cesium carbonate.
- Microwave irradiation or heating at 100°C for short durations (10-20 minutes) can improve yields.
This method offers:
- High regioselectivity.
- Mild reaction conditions.
- Potential for scale-up.
Comparative Data Table of Preparation Methods
| Method | Key Reagents/Conditions | Yield (%) | Advantages | Notes |
|---|---|---|---|---|
| Zincke Salt Reaction | 6-chloro purine + pyridinium salt + 1,3-benzenediamine; methanol, ethyl acetate precipitation | 70-85* | High selectivity, mild conditions | By-product removal by pH adjustment |
| Direct SNAr Substitution | 2-chloro-9-benzylpurine + 1,3-benzenediamine; Na2CO3, DMA, 100°C, 18h | ~80 | Straightforward, scalable | Requires heating, longer reaction time |
| Pd-Catalyzed Buchwald-Hartwig | 2-chloro-9-benzylpurine + 1,3-benzenediamine; Pd(PPh3)4, Cs2CO3, 1,4-dioxane, 100°C, microwave | 75-85 | High regioselectivity, fast | Requires expensive catalyst |
*Yield range estimated based on analogous Zincke salt reactions in literature.
Detailed Research Findings and Notes
- The Zincke salt method is well-documented for purine derivatives and allows for the introduction of various primary amines, including aromatic diamines like 1,3-benzenediamine, with good yields and purity.
- The direct nucleophilic substitution method benefits from the activated chlorine on the purine ring but may require longer reaction times and higher temperatures.
- Palladium-catalyzed amination is a versatile method but involves more costly reagents and catalysts; however, it can be optimized for rapid synthesis and high yields.
- Purification typically involves solvent precipitation and filtration, with the possibility of recrystallization to enhance purity.
- The by-products such as 2,6-diaminopurine can be removed efficiently by pH adjustment and filtration, simplifying downstream processing.
Chemical Reactions Analysis
Types of Reactions
N1-(9-Benzyl-2-chloro-9H-purin-6-yl)benzene-1,3-diamine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the purine ring can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, leading to the formation of different oxidation states.
Coupling Reactions: The benzyl group can be involved in coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted purine derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound .
Scientific Research Applications
N1-(9-Benzyl-2-chloro-9H-purin-6-yl)benzene-1,3-diamine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antiviral and anticancer agent due to its ability to interact with nucleic acids and proteins.
Materials Science: It is explored for use in the development of organic semiconductors and other advanced materials.
Biological Research: The compound is used as a probe to study enzyme mechanisms and protein-ligand interactions
Mechanism of Action
The mechanism of action of N1-(9-Benzyl-2-chloro-9H-purin-6-yl)benzene-1,3-diamine involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can intercalate into DNA, disrupting the replication and transcription processes .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
Purine Core Modifications
- 2-(9-Benzyl-9H-purin-6-yl)-5-methyl-1,3-phenylene diacetate (7b) and 5-methoxy analogue (7c) :
- These compounds feature diacetate groups on the benzene ring instead of a diamine. The acetoxy groups increase polarity (lower logP) compared to the dimethylamine substituents in the target compound.
- Synthesis : Prepared via Pd-catalyzed C–H oxidation with yields of 54–68% .
- Applications : Used in studying regioselective aromatic oxidation mechanisms.
- 9-(3-Chlorobenzyl)-2-fluoro-N-methyl-9H-purin-6-amine (36) and 6-chloro analogue (39) :
- Substitution at N9 with 3-chlorobenzyl or alkyl chains (e.g., pentyl, isopropyl) alters steric bulk and electronic properties.
- Synthesis : N9-alkylation yields range from 18% (36) to 92% (3d in ) .
- Bioactivity : These compounds show selectivity as kinase inhibitors (e.g., Bcr-Abl, BTK) .
Benzene Ring Modifications
Adamantane-Substituted Purines () (1-Adamantyl){4-[(2-chloro-9-(ribofuranosyl)-9H-purin-6-yl)-amino]phenyl}methanone (14):
- Incorporation of adamantane enhances lipophilicity (XlogP > 6) and enables host-guest interactions with β-cyclodextrin .
- Synthesis : Achieved via nucleophilic substitution with yields up to 97%.
Amino Acid Conjugates () N-[2-Chloro-9H-purin-6-yl]-N-cyclopropylglycylamino acids:
- Linkage to amino acids (e.g., glycine) introduces chirality and improves water solubility.
- Applications : Evaluated as analgesics with 3D-QSAR models guiding optimization .
Physicochemical and Spectroscopic Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
